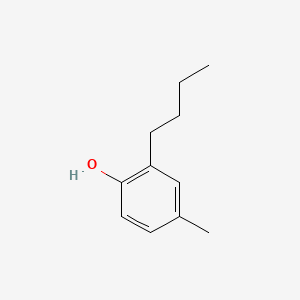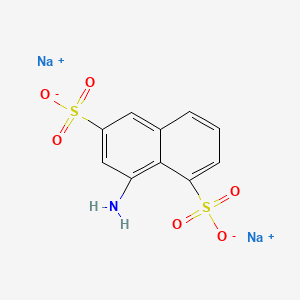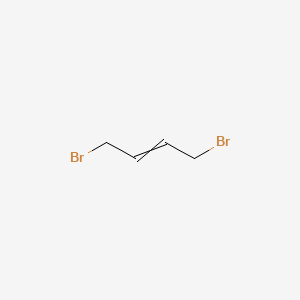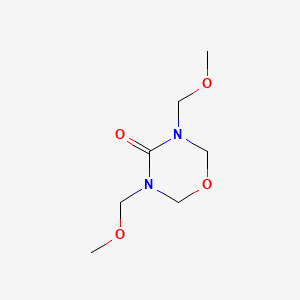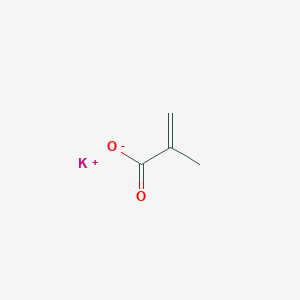
potassium;2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;2-methylprop-2-enoate, also known as potassium methacrylate, is an organic compound with the molecular formula C4H5KO2. It is a potassium salt of methacrylic acid and appears as a white crystalline powder. This compound is known for its use in various industrial applications, particularly in the production of polymers and resins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium;2-methylprop-2-enoate can be synthesized through the neutralization reaction of methacrylic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is obtained by evaporating the water and crystallizing the salt. The reaction can be represented as follows:
CH2=C(CH3)COOH+KOH→CH2=C(CH3)COOK+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as filtration, drying, and recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Potassium;2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(methacrylate) polymers, which are used in coatings, adhesives, and resins.
Substitution Reactions: It can participate in substitution reactions where the potassium ion is replaced by other cations.
Addition Reactions: The double bond in the methacrylate group can undergo addition reactions with various reagents.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Substitution: Reagents like sodium chloride or calcium chloride can be used to replace the potassium ion.
Major Products Formed
Poly(methacrylate) Polymers: Used in various industrial applications.
Substituted Methacrylates: Depending on the substituting cation.
Addition Products: Halogenated methacrylates or other addition compounds.
Aplicaciones Científicas De Investigación
Potassium;2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the preparation of hydrogels for drug delivery systems.
Medicine: Utilized in the development of contact lenses and dental materials.
Industry: Applied in the production of adhesives, coatings, and ion-exchange resins.
Mecanismo De Acción
The mechanism of action of potassium;2-methylprop-2-enoate primarily involves its ability to polymerize and form cross-linked networks. In drug delivery systems, it forms hydrogels that can encapsulate and release drugs in a controlled manner. The potassium ion can also participate in ion-exchange processes, making it useful in water treatment and purification .
Comparación Con Compuestos Similares
Similar Compounds
Sodium methacrylate: Similar in structure but contains sodium instead of potassium.
Calcium methacrylate: Contains calcium and is used in similar applications.
Ammonium methacrylate: Contains ammonium and is used in polymer synthesis.
Uniqueness
Potassium;2-methylprop-2-enoate is unique due to its specific ion-exchange properties and its ability to form stable polymers with desirable mechanical and chemical properties. Its potassium ion provides distinct advantages in certain applications, such as enhanced solubility and reactivity compared to its sodium and calcium counterparts .
Propiedades
IUPAC Name |
potassium;2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.K/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLCSBYSPJHDJX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5KO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
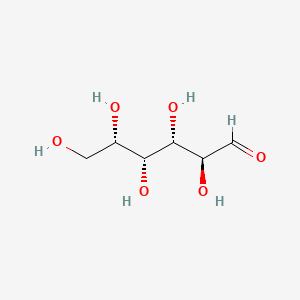
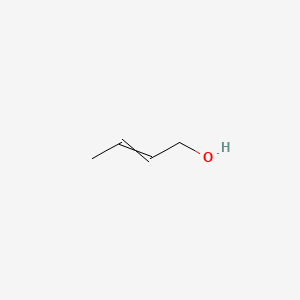
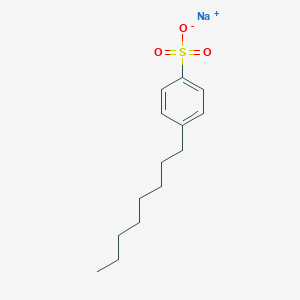
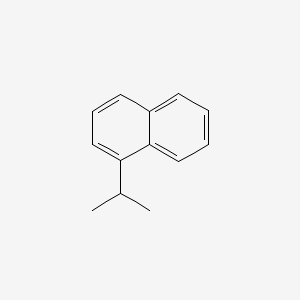
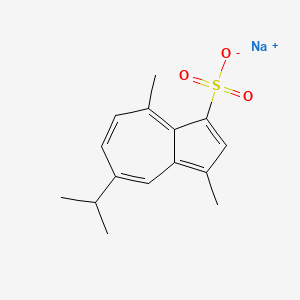
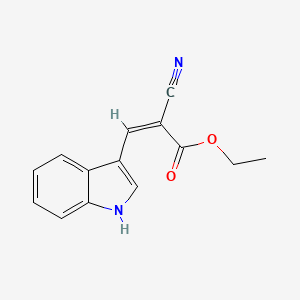
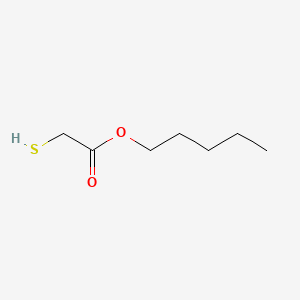
![sodium;5-methyl-2-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B7822428.png)
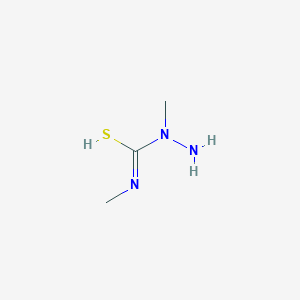
![disodium;5-amino-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B7822455.png)
